

A Technical Guide to the Chemical Properties of 3-Aminophenyl Hemiasterlin (SC209)

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Compound of Interest

Compound Name: SC209 intermediate-2

Cat. No.: B12394616

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl Hemiasterlin, also known as SC209, is a potent synthetic derivative of hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful cytotoxic agent by inhibiting tubulin polymerization, a critical process for cell division. This property has led to its investigation and use as a payload in antibody-drug conjugates (ADCs), most notably in STRO-002 (Luveltamab tazevibulin), for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for 3-Aminophenyl Hemiasterlin, tailored for researchers and professionals in the field of drug development.

Chemical and Physical Properties

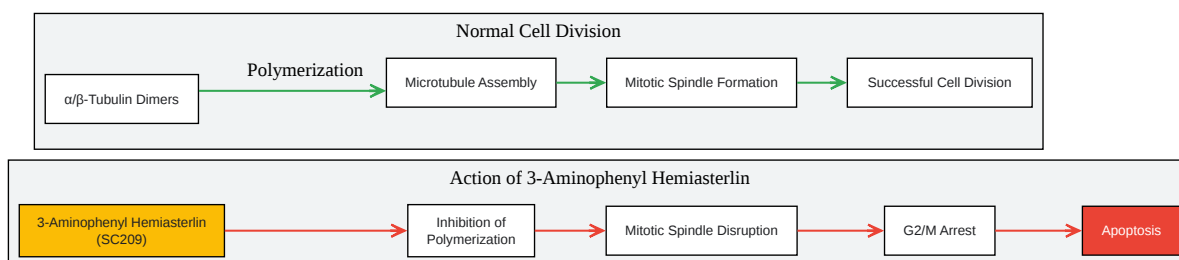
A clear understanding of the physicochemical properties of 3-Aminophenyl Hemiasterlin is fundamental for its application in research and development. Key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(S)-N,1-dimethyl-L-valyl-N-((1S,2E)-3-((S)-1-methoxy-3-methyl-1-oxobutan-2-yl)-1-(3-aminophenyl)-2-methylprop-2-en-1-yl)-L-isoleucinamide	
Synonyms	SC209, 3-amino-hemiasterlin	[1][2]
CAS Number	1977557-86-0	[2]
Molecular Formula	C27H44N4O4	
Molecular Weight	488.66 g/mol	
Solubility	Soluble in DMSO	[2]
Storage (in solution)	-80°C for 6 months; -20°C for 1 month	[2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of 3-Aminophenyl Hemiasterlin is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division. By binding to tubulin, 3-Aminophenyl Hemiasterlin disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

A key advantage of 3-Aminophenyl Hemiasterlin as a cytotoxic payload is its reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells. This suggests that it may be effective against tumors that have developed resistance to other tubulin-targeting agents.



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Figure 1. Mechanism of tubulin polymerization inhibition by 3-Aminophenyl Hemiasterlin.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of 3-Aminophenyl Hemiasterlin on the assembly of purified tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be monitored spectrophotometrically.

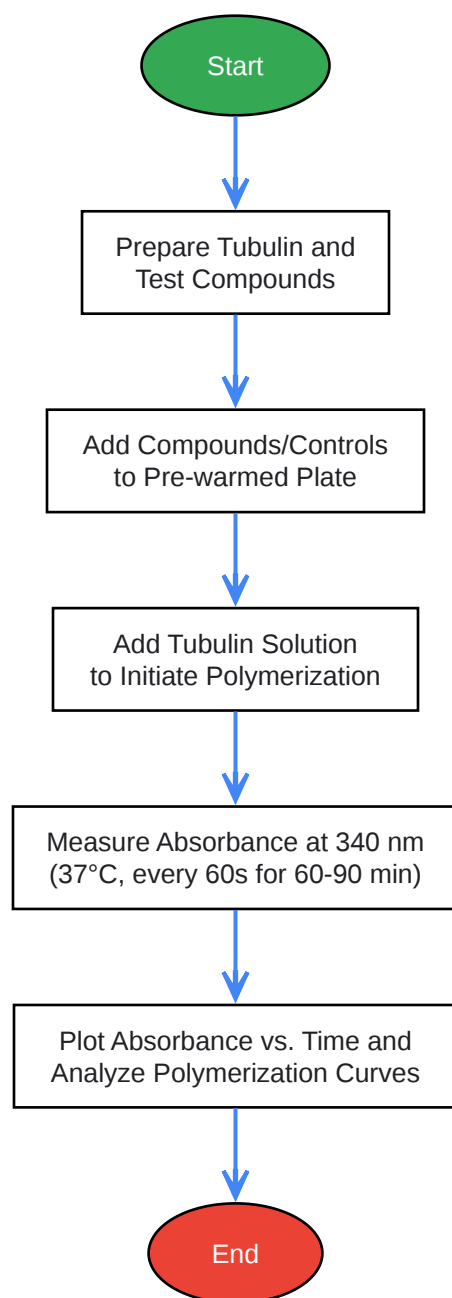
Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl_2 , 0.5 mM EGTA)
- GTP solution (100 mM)
- 3-Aminophenyl Hemiasterlin (SC209) stock solution in DMSO
- Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
- Negative control (DMSO)

- 96-well, clear bottom microplate
- Temperature-controlled microplate reader

Procedure:

- Prepare the tubulin polymerization buffer containing 1 mM GTP.
- Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL. Keep on ice.
- Pre-warm the 96-well plate to 37°C.
- Add 10 µL of various concentrations of 3-Aminophenyl Hemiasterlin (or controls) to the wells.
- To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
- Immediately place the plate in the microplate reader pre-heated to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
- Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by comparing the curves of treated samples to the negative control.



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Figure 2. Workflow for the in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 3-Aminophenyl Hemiasterlin (SC209)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of 3-Aminophenyl Hemiasterlin in complete culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
- Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
- Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ value.

Synthesis and Characterization

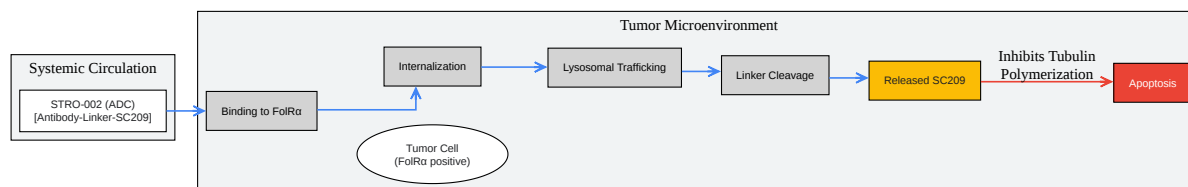
While a detailed, publicly available, step-by-step synthesis protocol for 3-Aminophenyl Hemiasterlin (SC209) is not readily found in the literature, its synthesis is based on the established methods for hemiasterlin and its analogs. The synthesis generally involves peptide couplings of protected amino acid precursors. The total synthesis of hemiasterlin has been achieved through a convergent multicomponent strategy, such as the Ugi four-component reaction.

Characterization of the final product and intermediates would typically involve standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
- High-Performance Liquid Chromatography (HPLC): To assess purity and for quantification.
- Mass Spectrometry (MS): To confirm the molecular weight.

Application in Antibody-Drug Conjugates (ADCs)

3-Aminophenyl Hemiasterlin is a key component of the ADC STRO-002, where it is attached to an anti-folate receptor alpha (FolRα) antibody via a cleavable linker. The ADC is designed to selectively target and deliver the cytotoxic payload to cancer cells overexpressing FolRα. Once internalized by the cancer cell, the linker is cleaved, releasing the active 3-Aminophenyl Hemiasterlin, which then exerts its anti-tubulin effect, leading to cell death.



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Figure 3. Mechanism of action of an ADC utilizing 3-Aminophenyl Hemiasterlin.

Conclusion

3-Aminophenyl Hemiasterlin (SC209) is a highly potent antimitotic agent with significant potential in the development of targeted cancer therapies, particularly as a payload for ADCs. Its ability to inhibit tubulin polymerization, coupled with a reduced susceptibility to P-gp mediated efflux, makes it an attractive candidate for overcoming drug resistance. This technical guide provides foundational information for researchers working with this compound, from its basic chemical properties to detailed experimental considerations. Further research into its synthesis, stability, and formulation will continue to be critical for its successful application in novel cancer treatments.

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